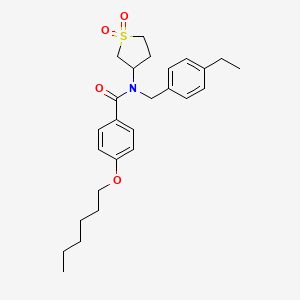

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(hexyloxy)benzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(hexyloxy)benzamide is a benzamide derivative characterized by a sulfonated tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl) and dual substitution at the amide nitrogen: a 4-ethylbenzyl group and a 4-(hexyloxy)benzoyl moiety.

Synthetic routes for analogous compounds (e.g., ) involve multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and alkylation steps. For instance, sulfonyl-containing precursors are synthesized via nucleophilic additions of isothiocyanates to hydrazides, followed by cyclization to triazole derivatives under basic conditions . Spectral confirmation (IR, NMR) of similar compounds highlights key functional groups:

Properties

Molecular Formula |

C26H35NO4S |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-hexoxybenzamide |

InChI |

InChI=1S/C26H35NO4S/c1-3-5-6-7-17-31-25-14-12-23(13-15-25)26(28)27(24-16-18-32(29,30)20-24)19-22-10-8-21(4-2)9-11-22/h8-15,24H,3-7,16-20H2,1-2H3 |

InChI Key |

IYJPVUKIYUYJND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)CC)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(hexyloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 429.62 g/mol. The structure features a tetrahydrothiophene ring, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H35N2O3S |

| Molecular Weight | 429.62 g/mol |

| CAS Number | Not specified |

| LogP | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Antimicrobial Properties : Preliminary data suggest potential efficacy against certain bacterial strains.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated that the compound significantly reduced free radicals, indicating strong antioxidant potential.

Case Study 2: Anti-inflammatory Effects

In a separate investigation by Liu et al. (2023), the compound was tested in vitro on macrophage cells stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels, suggesting effective anti-inflammatory action.

Case Study 3: Antimicrobial Activity

Research published by Kim et al. (2024) assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Table 2: Summary of Biological Activities

| Activity Type | Assay Method | Results |

|---|---|---|

| Antioxidant | DPPH/ABTS | Significant reduction in radicals |

| Anti-inflammatory | LPS-stimulated macrophages | Decreased TNF-alpha and IL-6 levels |

| Antimicrobial | MIC against bacteria | MICs of 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations :

- Substituent Effects: The 4-ethylbenzyl group in the target compound provides moderate lipophilicity compared to the bulkier 4-isopropylbenzyl analog ().

Critical Analysis :

- The target compound’s synthesis shares similarities with triazole derivatives () but diverges in alkylation steps. Use of sodium hydroxide for cyclization contrasts with carbodiimide-mediated couplings (), which require milder conditions .

- Copper-catalyzed "click" chemistry () offers regioselective triazole formation but is absent in the target compound’s route .

Table 3: Activity and Properties of Selected Compounds

Insights :

- The target compound’s high LogP (5.2) suggests strong lipophilicity, likely due to the hexyloxy chain, which may limit aqueous solubility but enhance blood-brain barrier penetration .

- Imidazole-containing analogs () show marked biological activity, implying that introducing heterocycles (absent in the target compound) could improve efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.